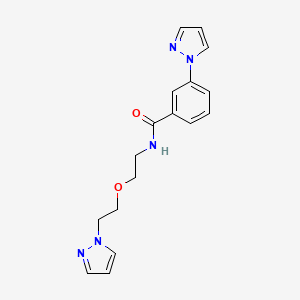
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide, also known as PEPB, is a chemical compound with potential applications in scientific research. This compound is a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor found in the central nervous system. The CB1 receptor is involved in the regulation of appetite, pain sensation, and mood, among other physiological processes. PEPB has been shown to have potential therapeutic applications in the treatment of obesity, pain, and addiction.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
A study outlines a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activity, particularly against the H5N1 subtype. These compounds were prepared through reactions involving benzoyl isothiocyanate, malononitrile, alkyl halides, and hydrazine, with eight compounds demonstrating notable antiviral activities (Hebishy et al., 2020).
Heterocyclic Compound Synthesis
Another study investigated the synthesis of 2,2-diacyl-N-(1-pyridinio)vinylaminides, which upon refluxing, formed ethyl pyrazolo[1,5-a]pyridine-3-carboxylates, showcasing the versatility of pyrazole derivatives in forming various heterocyclic compounds (Tamura et al., 1973).
Anticancer Agent Development
A recent study described an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, leading to a series of derivatives with significant effects in mouse tumor model cancer cell lines and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7), indicating potential in anticancer drug development (Nassar et al., 2015).
Molecular Modeling and Antitumor Activity
Research on novel substituted benzamides bearing the pyrazole or indazole nucleus revealed compounds with antiproliferative activity against human lung carcinoma cells, elucidating the compounds' mechanism of action and potential in antitumor therapy (Raffa et al., 2019).
Eigenschaften
IUPAC Name |
3-pyrazol-1-yl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-17(18-8-12-24-13-11-21-9-2-6-19-21)15-4-1-5-16(14-15)22-10-3-7-20-22/h1-7,9-10,14H,8,11-13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYFPNUTKPCLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

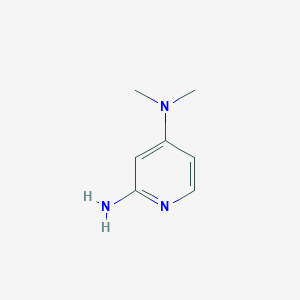
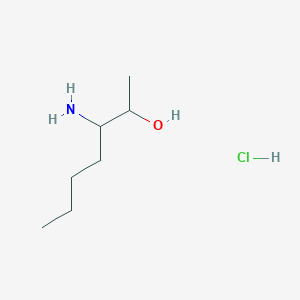
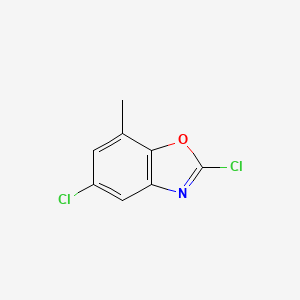
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2853701.png)
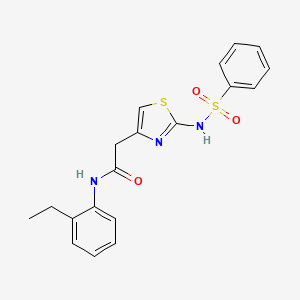
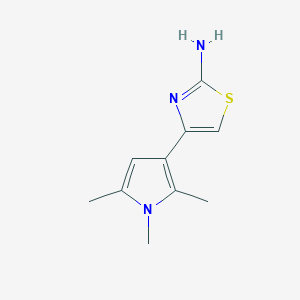
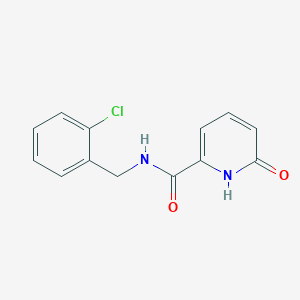
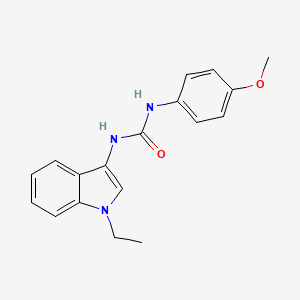
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853711.png)

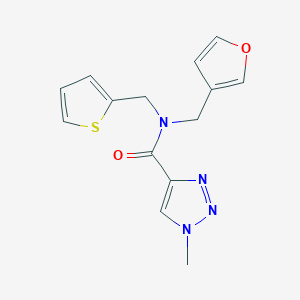
![7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2853717.png)

